Cas no 491595-92-7 (1H-Indole-3-carboxaldehyde, 2-iodo-)

1H-Indole-3-carboxaldehyde, 2-iodo-, is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both the aldehyde and iodo functional groups at the 3- and 2-positions, respectively, makes it a versatile intermediate for constructing complex heterocyclic frameworks. Its reactivity enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of bioactive molecules. The electron-withdrawing iodo substituent enhances electrophilic character, aiding further functionalization. This compound is particularly valuable in medicinal chemistry for developing indole-based scaffolds with potential biological activity. High purity and stability under controlled conditions ensure reliable performance in synthetic applications.
1H-Indole-3-carboxaldehyde, 2-iodo- structure
491595-92-7 structure
Product Name:1H-Indole-3-carboxaldehyde, 2-iodo-
CAS No:491595-92-7
MF:C9H6INO
MW:271.054514408112
CID:4003817
Update Time:2025-05-25

1H-Indole-3-carboxaldehyde, 2-iodo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-carboxaldehyde, 2-iodo-
    • Inchi: 1S/C9H6INO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H
    • InChI Key: OZRGOVDIRZMXKN-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C=O)=C1I

1H-Indole-3-carboxaldehyde, 2-iodo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-40256299-1.0g
2-iodo-1H-indole-3-carbaldehyde
491595-92-7 95%
1.0g
$0.0 2023-01-31

Additional information on 1H-Indole-3-carboxaldehyde, 2-iodo-

1H-Indole-3-carboxaldehyde, 2-iodo

The compound 1H-Indole-3-carboxaldehyde, 2-iodo (CAS No. 491595-92-7) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and pharmacology. This compound is characterized by its indole ring structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the carboxaldehyde group at the 3-position and the iodo substituent at the 2-position imparts unique chemical and biological properties to this molecule.

Recent studies have highlighted the potential of 1H-indole derivatives as promising candidates for drug development. The indole moiety is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The substitution pattern of the indole ring plays a crucial role in determining its bioactivity. In the case of 1H-indole-3-carboxaldehyde, 2-iodo, the iodo group at the 2-position introduces electron-withdrawing effects, which can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. This makes it an attractive scaffold for designing bioactive molecules.

One of the most notable applications of 1H-indole derivatives is in the field of cancer research. Studies have shown that certain indole-based compounds exhibit anti-proliferative and pro-apoptotic effects on cancer cells. For instance, a recent study published in *Nature Communications* demonstrated that indole-based compounds can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. While specific data on 1H-indole-3-carboxaldehyde, 2-iodo are still emerging, its structural features suggest that it could be a valuable addition to this class of anti-cancer agents.

In addition to its potential therapeutic applications, 1H-indole derivatives are also being explored for their role in neurodegenerative diseases. The indole moiety has been shown to possess anti-inflammatory and antioxidant properties, which are critical in mitigating neuroinflammation and oxidative stress—key contributors to diseases like Alzheimer's and Parkinson's. Recent research has focused on optimizing the substitution patterns of indole derivatives to enhance their bioavailability and efficacy. The 2-iodo substitution in this compound may provide a platform for further structural modifications aimed at improving its pharmacokinetic properties.

The synthesis of 1H-indole derivatives has also been an area of intense research interest. Traditional methods often involve multi-step reactions with low yields and harsh reaction conditions. However, advancements in catalytic chemistry have enabled the development of more efficient synthetic routes. For example, transition-metal-catalyzed coupling reactions have been successfully employed to construct complex indole derivatives with high precision. The synthesis of 1H-indole-3-carboxaldehyde, 2-iodo likely involves such cutting-edge methodologies, ensuring high purity and scalability for large-scale production.

From a structural standpoint, 1H-indole derivatives exhibit remarkable versatility due to their ability to form hydrogen bonds and participate in π–π interactions. These properties make them ideal candidates for drug design targeting protein-protein interactions (PPIs), which are increasingly recognized as promising therapeutic targets. Recent studies have demonstrated that certain indole-based compounds can disrupt PPIs involved in oncogenesis and inflammation, paving the way for novel therapeutic strategies.

In conclusion, 1H-indole derivatives, particularly 1H-indole-3-carboxaldehyde, 2-iodo, represent a class of compounds with immense potential in drug discovery and development. Their unique structural features and versatile chemical properties make them valuable tools for addressing complex biological challenges. As research continues to uncover new insights into their mechanisms of action and therapeutic applications, it is likely that these compounds will play an increasingly important role in advancing modern medicine.

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